

Spectroscopic Characterization of 4-Chloro-2-fluorophenetole: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-2-fluorophenetole

Cat. No.: B1586449

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Introduction

4-Chloro-2-fluorophenetole (CAS No: 289039-33-4), also known as 1-Chloro-4-ethoxy-2-fluorobenzene, is a halogenated aromatic ether. Its structural complexity, arising from the interplay of the chloro, fluoro, and ethoxy substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Understanding these spectroscopic characteristics is crucial for researchers and scientists involved in the synthesis, identification, and application of this and related molecules in fields such as medicinal chemistry and materials science.

This document moves beyond a simple presentation of data, offering insights into the rationale behind the spectral features and the experimental considerations for acquiring high-quality data. The predicted spectroscopic data herein is synthesized from established principles of spectroscopy and comparative analysis with structurally analogous compounds.

Molecular Structure

The structural arrangement of substituents on the aromatic ring dictates the electronic environment of each atom, which is fundamental to interpreting the spectroscopic data.

Figure 1: Molecular Structure of **4-Chloro-2-fluorophenetole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data are presented below, based on established substituent effects on aromatic systems.

^1H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the ethoxy group.

| Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|--|--------------|--|-----------------------------------|
| ~7.15 | dd | $J(\text{H,F}) \approx 8$, $J(\text{H,H}) \approx 2$ | H-3 |
| ~7.05 | d | $J(\text{H,F}) \approx 10$ | H-6 |
| ~6.95 | ddd | $J(\text{H,H}) \approx 8$, $J(\text{H,H}) \approx 2$, $J(\text{H,F}) \approx 2$ | H-5 |
| 4.08 | q | $J(\text{H,H}) = 7.0$ | -OCH ₂ CH ₃ |
| 1.42 | t | $J(\text{H,H}) = 7.0$ | -OCH ₂ CH ₃ |

Expertise & Experience: Interpreting the ^1H NMR Spectrum

The predicted chemical shifts and coupling patterns are a direct consequence of the substituent positions. The fluorine at C-2 will exhibit coupling to the adjacent protons, H-3 and H-6, with typical ortho and meta H-F coupling constants, respectively. The chlorine at C-4 will primarily influence the chemical shifts through its inductive effect. The ethoxy group's methylene protons are deshielded due to the adjacent oxygen atom, resulting in a downfield shift to around 4.08 ppm, while the methyl protons appear in the typical aliphatic region. The quartet and triplet pattern of the ethyl group is a classic signature of this moiety.

^{13}C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the six aromatic carbons and the two carbons of the ethyl group. The chemical shifts are significantly affected

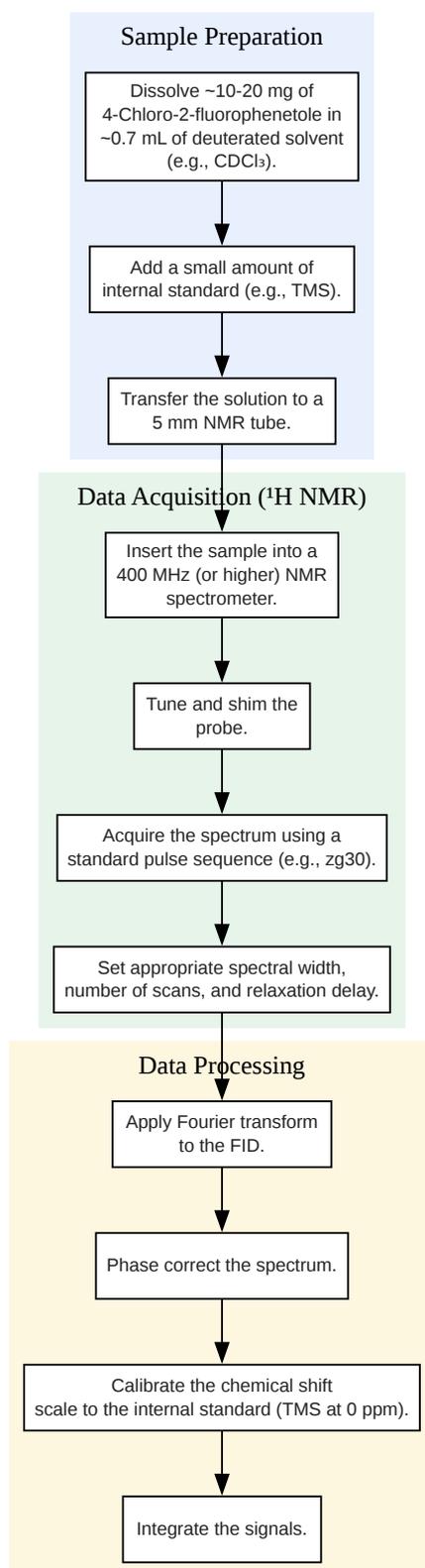
by the electronegativity of the attached halogens and the oxygen of the ethoxy group.

| Predicted Chemical Shift (δ , ppm) | Assignment |
|---|-----------------------------------|
| ~155 (d, $^1J(\text{C},\text{F}) \approx 245$ Hz) | C-2 |
| ~150 (d, $^2J(\text{C},\text{F}) \approx 10$ Hz) | C-1 |
| ~128 (d, $^4J(\text{C},\text{F}) \approx 3$ Hz) | C-4 |
| ~123 | C-6 |
| ~118 (d, $^3J(\text{C},\text{F}) \approx 20$ Hz) | C-3 |
| ~115 (d, $^3J(\text{C},\text{F}) \approx 5$ Hz) | C-5 |
| 64.5 | -OCH ₂ CH ₃ |
| 14.7 | -OCH ₂ CH ₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The most notable feature of the ¹³C NMR spectrum is the large one-bond carbon-fluorine coupling constant ($^1J(\text{C},\text{F})$) for C-2, which is characteristic of a fluorine atom directly attached to a carbon. Smaller two-, three-, and four-bond couplings will also be observed for the other aromatic carbons. The chemical shifts of the aromatic carbons are influenced by a combination of inductive and resonance effects of the substituents. The C-O carbon of the ethoxy group is found at a typical value of around 64.5 ppm.

Experimental Protocol: NMR Spectroscopy



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Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for **4-Chloro-2-fluorophenetole** are summarized below.

| Predicted Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--|---------------|--|
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium-Strong | Aliphatic C-H stretch (-CH ₂ , -CH ₃) |
| 1600-1580 | Medium-Strong | Aromatic C=C stretch |
| 1490-1450 | Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050-1000 | Strong | Aryl-O stretch (symmetric) |
| 1100-1000 | Medium | C-F stretch |
| 800-600 | Strong | C-Cl stretch |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum will be dominated by strong absorptions corresponding to the aromatic ring and the C-O ether linkage. The presence of both aromatic and aliphatic C-H stretches will be clearly distinguishable. The C-Cl and C-F stretching vibrations will appear in the fingerprint region, and their exact positions can be influenced by the overall electronic structure of the molecule. The asymmetric and symmetric Aryl-O stretches are characteristic of phenetole-type compounds.^[1]

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).

- **Background Spectrum:** A background spectrum of the clean salt plates is recorded.
- **Sample Spectrum:** The sample is placed in the spectrometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} .
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

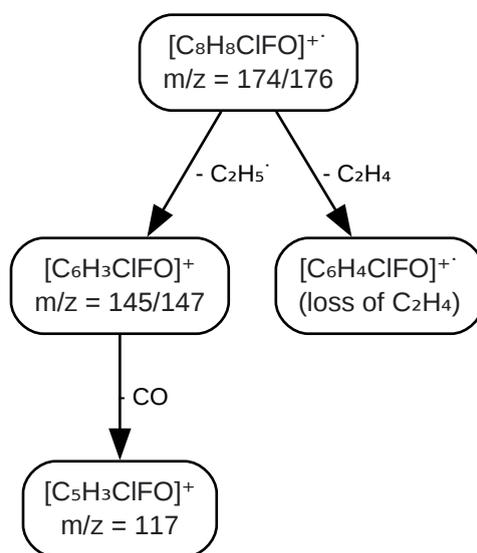
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

| Predicted m/z | Relative Intensity | Assignment |
|---------------|--------------------|---|
| 174/176 | High | $[\text{M}]^+$ (Molecular ion) |
| 145/147 | Medium | $[\text{M} - \text{C}_2\text{H}_5]^+$ |
| 131/133 | Low | $[\text{M} - \text{C}_2\text{H}_5\text{O}]^+$ |
| 117 | Medium | $[\text{M} - \text{C}_2\text{H}_5 - \text{CO}]^+$ |
| 99 | Low | $[\text{C}_6\text{H}_4\text{F}]^+$ |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak ($[\text{M}]^+$) is expected to be observed at m/z 174, with a characteristic M+2 peak at m/z 176 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. The base peak may correspond to the molecular ion or a stable fragment. Key fragmentation pathways for phenetoles include the loss of the ethyl group to form a stable phenoxy cation. Further fragmentation can occur through the loss of carbon monoxide from the phenoxy cation.



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Figure 3: Predicted Fragmentation Pathway for **4-Chloro-2-fluorophenetole**.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization:** Electron ionization (EI) at 70 eV is a standard method for generating fragments.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The spectroscopic data for **4-Chloro-2-fluorophenetole**, predicted based on established principles and data from analogous compounds, provides a comprehensive fingerprint for its identification and characterization. The interplay of the chloro, fluoro, and ethoxy substituents creates distinct patterns in NMR, IR, and MS spectra. This guide serves as a valuable resource for researchers, providing not only the expected data but also the underlying scientific rationale for its interpretation and the practical considerations for its acquisition.

References

- Fiveable. Spectroscopy of Ethers. Available at: [\[Link\]](#)

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Sources

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